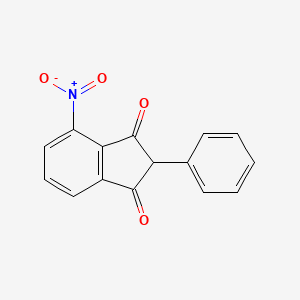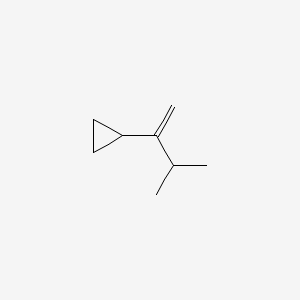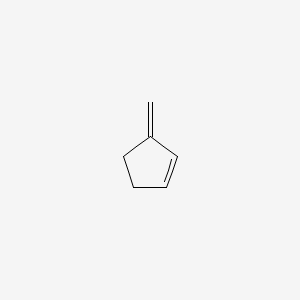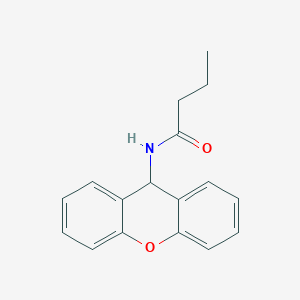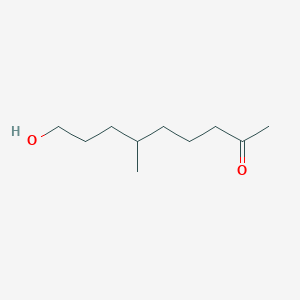
9-Hydroxy-6-methylnonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-6-methylnonan-2-one is an organic compound with the molecular formula C10H20O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnonan-2-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes followed by reduction. For instance, the ozonolysis of 1-methylcycloalkenes can yield hydroxyketones through the action of sodium triacetoxohydridoborate as a reducing agent . This method ensures high yields and minimal impurities.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis processes, followed by reduction steps. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxy-6-methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted hydroxyketones.
Aplicaciones Científicas De Investigación
9-Hydroxy-6-methylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-6-methylnonan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, depending on the context of its application .
Comparación Con Compuestos Similares
Nonan-2-one: A methyl ketone with similar structural features but lacking the hydroxyl group.
6-Methylnonan-2-one: Similar structure but without the hydroxyl group at the 9th position.
Uniqueness: 9-Hydroxy-6-methylnonan-2-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications .
Propiedades
Número CAS |
999-38-2 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
9-hydroxy-6-methylnonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-9(6-4-8-11)5-3-7-10(2)12/h9,11H,3-8H2,1-2H3 |
Clave InChI |
LVGGXLLFBIIYNS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


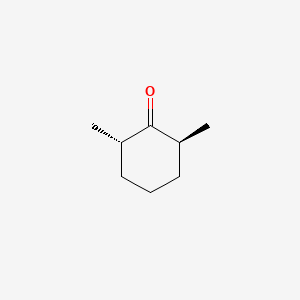

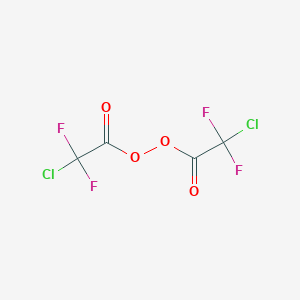
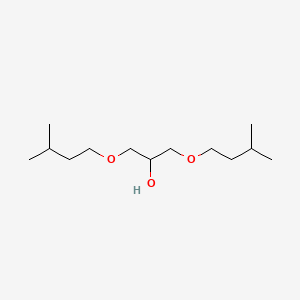

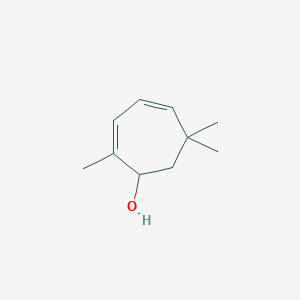
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
